molecular formula C19H17BrN2OS B4931217 4-(4-Bromophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione

4-(4-Bromophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione

Cat. No.: B4931217
M. Wt: 401.3 g/mol
InChI Key: YZUARHBPQZSUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

4-(4-bromophenyl)-8-methoxy-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-23-14-7-9-15-12(10-14)4-8-16-17(21-19(24)22-18(15)16)11-2-5-13(20)6-3-11/h2-3,5-7,9-10,17H,4,8H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUARHBPQZSUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)C(NC(=S)N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of quinazoline derivatives, including 4-(4-Bromophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione, can be achieved through various methods. Some common synthetic routes include:

Chemical Reactions Analysis

4-(4-Bromophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

4-(4-Bromophenyl)-8-methoxy-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2-thione can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.